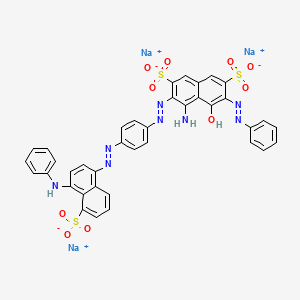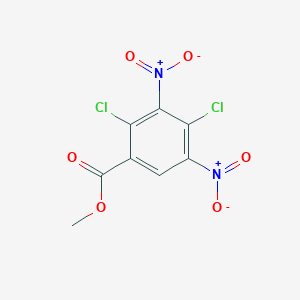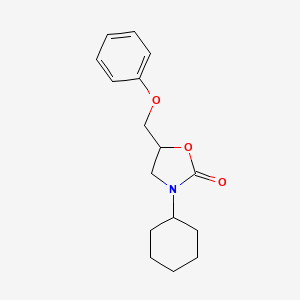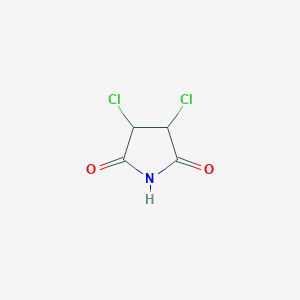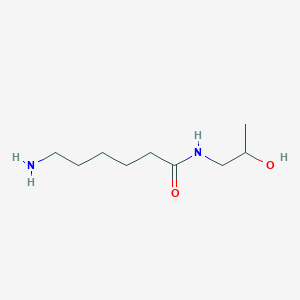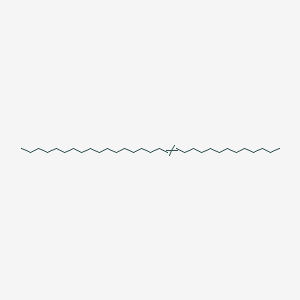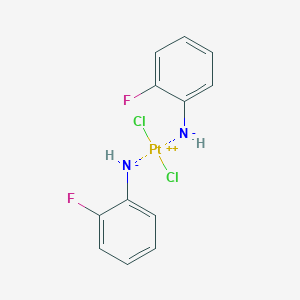
Dichloroplatinum(2+);(2-fluorophenyl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloroplatinum(2+);(2-fluorophenyl)azanide is a coordination compound that features a platinum center coordinated to two chloride ions and a 2-fluorophenyl azanide ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloroplatinum(2+);(2-fluorophenyl)azanide typically involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II), with 2-fluoroaniline under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar methods to those described above. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Dichloroplatinum(2+);(2-fluorophenyl)azanide can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Dichloroplatinum(2+);(2-fluorophenyl)azanide is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes. Its unique coordination environment allows for selective activation of substrates.
Biology and Medicine
In the field of medicine, compounds similar to this compound are studied for their potential anticancer properties. Platinum-based drugs, such as cisplatin, are well-known for their ability to induce apoptosis in cancer cells by binding to DNA and disrupting cellular processes .
Industry
Industrially, this compound may be used in the development of new materials and as a catalyst in various chemical manufacturing processes. Its stability and reactivity make it a valuable component in industrial applications.
Mecanismo De Acción
The mechanism of action of Dichloroplatinum(2+);(2-fluorophenyl)azanide involves the coordination of the platinum center to target molecules, such as DNA in the case of anticancer activity. The platinum center can form cross-links with DNA, leading to the disruption of DNA replication and transcription, ultimately inducing cell death. The molecular pathways involved include the activation of apoptotic signaling cascades and inhibition of DNA repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms DNA cross-links.
Carboplatin: A platinum-based drug with a similar mechanism of action to cisplatin but with reduced side effects.
Oxaliplatin: Another platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer.
Uniqueness
Dichloroplatinum(2+);(2-fluorophenyl)azanide is unique due to the presence of the 2-fluorophenyl azanide ligand, which may impart distinct reactivity and selectivity compared to other platinum-based compounds. This uniqueness can be leveraged in the design of new catalysts and therapeutic agents.
Propiedades
Número CAS |
71744-88-2 |
|---|---|
Fórmula molecular |
C12H10Cl2F2N2Pt |
Peso molecular |
486.2 g/mol |
Nombre IUPAC |
dichloroplatinum(2+);(2-fluorophenyl)azanide |
InChI |
InChI=1S/2C6H5FN.2ClH.Pt/c2*7-5-3-1-2-4-6(5)8;;;/h2*1-4,8H;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
DNCFDOOOOJINQS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)[NH-])F.C1=CC=C(C(=C1)[NH-])F.Cl[Pt+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
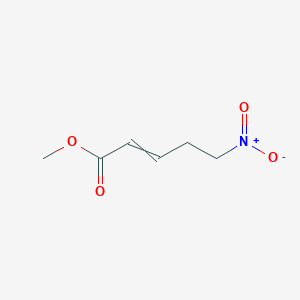
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
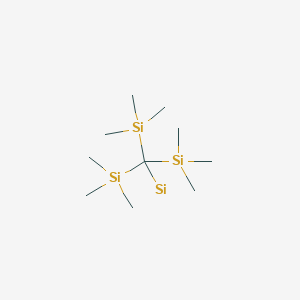
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)

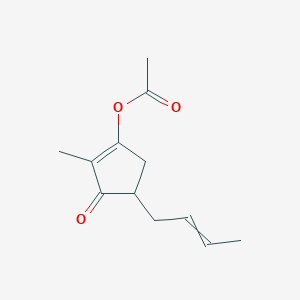
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
